Cas no 226073-82-1 (6-Chloro-7-nitroquinoline)

6-Chloro-7-nitroquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-7-nitroquinoline
- 6-Chlor-7-nitro-chinolin
- 6-chloro-7-nitro-quinoline
- ACT10681
- AK101795
- ANW-62666
- CTK8B9528
- KB-248499
- 226073-82-1
- AKOS016004312
- DB-359498
- DTXSID40743323
- SB69876
- A878494
-
- MDL: MFCD18447912
- インチ: InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-11-8(6)5-9(7)12(13)14/h1-5H
- InChIKey: LXRBVAIZFZZRLS-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 208.0039551g/mol
- どういたいしつりょう: 208.0039551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 58.7Ų
6-Chloro-7-nitroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146328-1g |
6-Chloro-7-nitroquinoline |
226073-82-1 | 95% | 1g |
$729 | 2021-08-05 | |
Chemenu | CM146328-1g |
6-Chloro-7-nitroquinoline |
226073-82-1 | 95% | 1g |
$609 | 2024-07-28 | |
Alichem | A189008117-250mg |
6-Chloro-7-nitroquinoline |
226073-82-1 | 95% | 250mg |
$560.00 | 2023-09-02 | |
Alichem | A189008117-1g |
6-Chloro-7-nitroquinoline |
226073-82-1 | 95% | 1g |
$1390.00 | 2023-09-02 | |
Alichem | A189008117-100mg |
6-Chloro-7-nitroquinoline |
226073-82-1 | 95% | 100mg |
$365.00 | 2023-09-02 | |
Ambeed | A596938-1g |
6-Chloro-7-nitroquinoline |
226073-82-1 | 95+% | 1g |
$608.0 | 2024-08-03 |
6-Chloro-7-nitroquinoline 関連文献
-
1. N-oxides and related compounds. Part XXXIV. The tautomerism of some naphtho-and quinolino-furoxansAltaf-ur-Rahman,A. J. Boulton,D. P. Clifford,G. J. T. Tiddy J. Chem. Soc. B 1968 1516
6-Chloro-7-nitroquinolineに関する追加情報
Recent Advances in the Study of 6-Chloro-7-nitroquinoline (CAS: 226073-82-1)
6-Chloro-7-nitroquinoline (CAS: 226073-82-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the context of antimicrobial and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 6-Chloro-7-nitroquinoline is its role in the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The researchers utilized a combination of molecular docking and in vitro assays to identify the structural features responsible for its efficacy, paving the way for the design of next-generation antibiotics.
In addition to its antimicrobial properties, 6-Chloro-7-nitroquinoline has shown promise in the field of oncology. A recent preprint on bioRxiv reported that this compound can act as a selective inhibitor of certain kinase enzymes involved in cancer cell proliferation. The study employed high-throughput screening and computational modeling to elucidate the mechanism of action, suggesting that 6-Chloro-7-nitroquinoline derivatives could be developed as targeted therapies for specific types of cancer, such as breast and lung cancer.
The chemical versatility of 6-Chloro-7-nitroquinoline has also been explored in the context of drug delivery systems. Researchers have investigated its potential as a fluorescent probe for imaging applications, owing to its unique photophysical properties. A 2022 paper in Chemical Communications highlighted its use in real-time tracking of drug distribution within cellular environments, offering new insights into pharmacokinetics and biodistribution.
Despite these promising developments, challenges remain in the optimization of 6-Chloro-7-nitroquinoline-based compounds for clinical use. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate laboratory findings into viable therapeutic options.
In conclusion, 6-Chloro-7-nitroquinoline (CAS: 226073-82-1) continues to be a compound of great interest in chemical biology and medicinal research. Its diverse applications, from antimicrobial agents to cancer therapeutics and imaging probes, underscore its potential as a valuable tool in drug discovery. Future research should focus on refining its derivatives and exploring novel applications to fully harness its therapeutic potential.
226073-82-1 (6-Chloro-7-nitroquinoline) 関連製品
- 1805383-61-2(3-Cyano-5-(difluoromethyl)-2-hydroxypyridine-4-acetic acid)
- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)
- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)
- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)
- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)
- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)
- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)
- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 2060034-91-3(ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate)
- 391861-28-2(1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)
